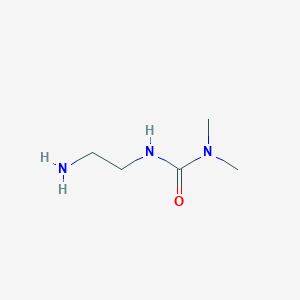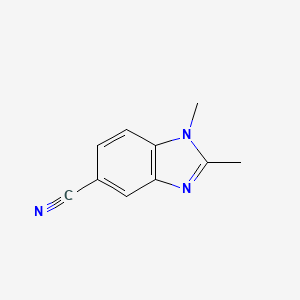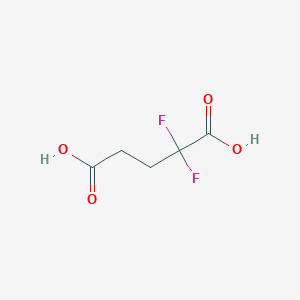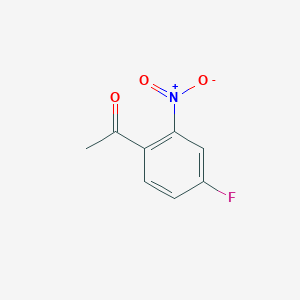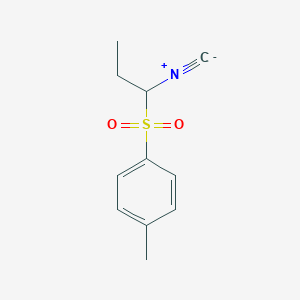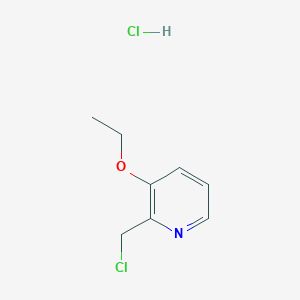
1-(2-Fluorophenyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Fluorophenyl)piperidin-4-amine" is a fluorinated piperidine derivative, which is a class of organic compounds that are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules. The presence of the fluorine atom can greatly influence the biological activity of these compounds due to its electronegativity and size, which can affect the molecular interactions with biological targets.
Synthesis Analysis
The synthesis of related fluorinated piperidine derivatives has been explored in several studies. For instance, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, was achieved through a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine. This method provided an economical alternative to previous synthesis methods . Another study reported the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, which is structurally related to the compound of interest, through a series of reactions including Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, with the latter step being optimized for environmental friendliness and high yield .
Molecular Structure Analysis
The molecular structure of fluorinated piperidine derivatives has been the subject of conformational analysis. For example, the crystal structure of a related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, was determined, revealing that the piperidin ring adopts a specific conformation both in the solid state and in solution . Another study described the crystal structure of (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, where the piperidin-4-one ring adopts a sofa conformation, and the fluorophenyl substituents are equiplanar and stretched out on either side of the molecule .
Chemical Reactions Analysis
The reactivity of fluorinated piperidine derivatives has been investigated, particularly in the context of nucleophilic attack on carbon-carbon double bonds. Primary and secondary amines, including piperidine, were shown to react with difluoroethene compounds to produce fluorinated aminoethenes and aminoethanes through a series of equilibria and rate-determining steps . Another study on the kinetics of the reaction of a trifluoro bis-nitrophenyl ethane with piperidine bases in various solvents suggested a complex multistep mechanism for the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperidine derivatives are influenced by their molecular structure. The study of the conformational analysis and crystal structure of a related compound provided insights into the thermal stability and phase transitions, as well as polymorphism, which is important for understanding the material properties of these compounds . The synthesis and structural confirmation of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine through various spectroscopic methods also contribute to the understanding of the physical and chemical properties of these molecules .
Aplicaciones Científicas De Investigación
Hydrogen-Bond Basicity
Research by Graton et al. (2001) in the field of organic chemistry has explored the hydrogen-bond basicity of secondary amines, including compounds similar to 1-(2-Fluorophenyl)piperidin-4-amine. The study utilized 4-fluorophenol as a reference hydrogen-bond donor, measuring the formation of hydrogen-bonded complexes to construct a spectroscopic scale of hydrogen-bond basicity. This research is crucial in understanding the intermolecular interactions and chemical reactivity of such compounds, particularly in solvent effects and molecular recognition processes Graton, Berthelot, & Laurence, 2001.
Photophysical Properties
The study of photophysical properties by Qin et al. (2005) delves into the behavior of analogues of the well-known fluorophore BODIPY, which are structurally related to 1-(2-Fluorophenyl)piperidin-4-amine. The research highlights how modifications to the molecular structure, such as the introduction of different substituents, can significantly affect fluorescence quantum yields and lifetimes, providing valuable insights for the development of new fluorescent probes and materials Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005.
Synthesis and Chemical Transformations
The work of Nurkenov et al. (2013) explores the synthesis and chemical transformations of compounds closely related to 1-(2-Fluorophenyl)piperidin-4-amine, highlighting the potential for nucleophilic substitution reactions and the formation of various derivative compounds. This research contributes to the field of synthetic organic chemistry by providing new methodologies for constructing complex molecules, which could have implications in pharmaceuticals and material science Nurkenov, Fazylov, Arinova, Turdybekov, Turdybekov, Talipov, & Ibragimov, 2013.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, Kolhatkar et al. (2003) investigated the structure-activity relationships of 3,6-disubstituted piperidine analogues, including structures akin to 1-(2-Fluorophenyl)piperidin-4-amine, for their affinity at monoamine transporters. This research is pivotal in the design of new therapeutic agents targeting neurological disorders, demonstrating the pharmaceutical applications of such compounds Kolhatkar, Ghorai, George, Reith, & Dutta, 2003.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14/h1-4,9H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSBVTHTVHRBIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609071 |
Source


|
| Record name | 1-(2-Fluorophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)piperidin-4-amine | |
CAS RN |
494861-66-4 |
Source


|
| Record name | 1-(2-Fluorophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



